molecular formula C10H14N2O4S B14899335 2-Methoxy-N-(3-sulfamoylbenzyl)acetamide

2-Methoxy-N-(3-sulfamoylbenzyl)acetamide

Cat. No.: B14899335
M. Wt: 258.30 g/mol
InChI Key: UERGPLIDOAFABR-UHFFFAOYSA-N
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Description

2-Methoxy-N-(3-sulfamoylbenzyl)acetamide is an organic compound with the molecular formula C10H14N2O4S. It is characterized by the presence of a methoxy group, a sulfamoyl group, and an acetamide group attached to a benzyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(3-sulfamoylbenzyl)acetamide typically involves the reaction of 3-sulfamoylbenzylamine with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(3-sulfamoylbenzyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-N-(3-sulfamoylbenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(3-sulfamoylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the methoxy and acetamide groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-N-(3-sulfamoylbenzyl)acetamide is unique due to the presence of both methoxy and sulfamoyl groups on the benzyl ring, which can confer distinct chemical and biological properties. This combination of functional groups can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

2-methoxy-N-[(3-sulfamoylphenyl)methyl]acetamide

InChI

InChI=1S/C10H14N2O4S/c1-16-7-10(13)12-6-8-3-2-4-9(5-8)17(11,14)15/h2-5H,6-7H2,1H3,(H,12,13)(H2,11,14,15)

InChI Key

UERGPLIDOAFABR-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCC1=CC(=CC=C1)S(=O)(=O)N

Origin of Product

United States

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